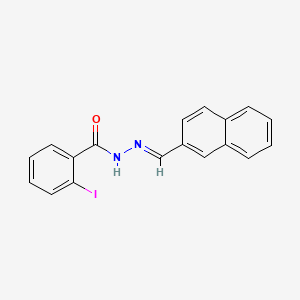

2-iodo-N'-(2-naphthylmethylene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-iodo-N'-(2-naphthylmethylene)benzohydrazide is a compound derived from the reaction of 2-iodo benzohydrazide with aromatic aldehydes. It belongs to a class of compounds known for their potential in various chemical reactions and applications.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For example, 2-naphthaldehyde reacts with benzohydrazide to yield Schiff bases like N'-(2-naphthylidene)benzohydrazide (Babu et al., 2017). Similarly, 2-iodo benzohydrazide can react with substituted aromatic aldehydes in acetic acid to form 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides (Harer et al., 2010).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography reveals details about the compound's geometry. For instance, the dihedral angles between the benzene and naphthyl ring systems and the planarity of the naphthalene frameworks provide insights into the compound's molecular conformation (Qiu & Zhao, 2008; Diao et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating their potential in catalysis and synthetic chemistry. For example, they can act as effective catalysts in Suzuki-Miyaura cross-coupling reactions (Babu et al., 2017).

Applications De Recherche Scientifique

Covalent Organic Frameworks (COFs)

The synthesis of covalent organic frameworks (COFs) using hydrazone linkages demonstrates the utility of compounds similar to 2-iodo-N'-(2-naphthylmethylene)benzohydrazide in constructing advanced materials. These COFs exhibit high crystallinity, chemical and thermal stability, and are permanently porous, making them promising for applications in gas storage, separation technologies, and catalysis (Uribe-Romo et al., 2011).

Catalysis

Compounds derived from N'-(2-naphthylidene)benzohydrazide have been used to synthesize cyclopalladated complexes. These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds with potential applications in pharmaceuticals and materials science (Babu et al., 2017).

Molecular Docking and Biological Evaluation

The synthesis and biological evaluation of N-acylarylhydrazones, including compounds structurally related to 2-iodo-N'-(2-naphthylmethylene)benzohydrazide, have shown potential anti-inflammatory properties. These compounds exhibit significant inhibition of COX-2 in vitro, suggesting their utility as lead compounds for developing new anti-inflammatory agents (Devi et al., 2020).

Organic Photovoltaics

In the development of organic solar cells, naphthodithiophene-based nonfullerene acceptors have shown high performance, with power conversion efficiencies significantly enhanced by extended π-conjugation. This research underscores the relevance of naphthalene derivatives in designing high-efficiency organic photovoltaic materials (Zhu et al., 2018).

Antimicrobial Applications

Analogs of 2-iodo-N'-(2-naphthylmethylene)benzohydrazide have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Harer et al., 2010).

Propriétés

IUPAC Name |

2-iodo-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13IN2O/c19-17-8-4-3-7-16(17)18(22)21-20-12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJGGJGQMPGINI-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-N'-(2-naphthylmethylene)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)